molecular formula C9H14ClN5 B1616363 4-(chloromethyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine CAS No. 90797-31-2

4-(chloromethyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B1616363
CAS No.: 90797-31-2
M. Wt: 227.69 g/mol
InChI Key: VLGDSUDZOVZMHX-UHFFFAOYSA-N
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Description

4-(chloromethyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine is a heterocyclic compound that belongs to the class of s-triazines. This compound is characterized by the presence of an amino group at the 2-position, a chloromethyl group at the 4-position, and a piperidino group at the 6-position of the triazine ring. s-Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyanuric chloride with piperidine and subsequent substitution with chloromethylamine. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, leading to the formation of corresponding nitroso, nitro, or hydroxylamine derivatives.

    Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, thiourea, and primary amines are commonly used. Conditions often involve mild heating and the use of polar solvents.

    Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and catalytic hydrogenation are employed under controlled temperature and pressure conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 2-amino-4-(azidomethyl)-6-piperidino-s-triazine or 2-amino-4-(thiomethyl)-6-piperidino-s-triazine can be formed.

    Oxidation Products: Products such as 2-nitro-4-(chloromethyl)-6-piperidino-s-triazine or 2-hydroxylamino-4-(chloromethyl)-6-piperidino-s-triazine are common.

Scientific Research Applications

4-(chloromethyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular processes by disrupting protein-protein interactions or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dichloropyrimidine: Similar in structure but lacks the piperidino group, leading to different chemical reactivity and biological activity.

    2-Amino-4-(methylthio)-6-piperidino-s-triazine: Contains a methylthio group instead of a chloromethyl group, resulting in different substitution patterns and reactivity.

    2-Amino-4-(chloromethyl)-6-morpholino-s-triazine: Contains a morpholino group instead of a piperidino group, affecting its solubility and interaction with biological targets.

Uniqueness

4-(chloromethyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine is unique due to the presence of both the chloromethyl and piperidino groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-(chloromethyl)-6-piperidin-1-yl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN5/c10-6-7-12-8(11)14-9(13-7)15-4-2-1-3-5-15/h1-6H2,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGDSUDZOVZMHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60920154
Record name 4-(Chloromethyl)-6-(piperidin-1-yl)-1,3,5-triazin-2(1H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60920154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90797-31-2
Record name s-Triazine, 2-amino-4-(chloromethyl)-6-piperidino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090797312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Chloromethyl)-6-(piperidin-1-yl)-1,3,5-triazin-2(1H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60920154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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